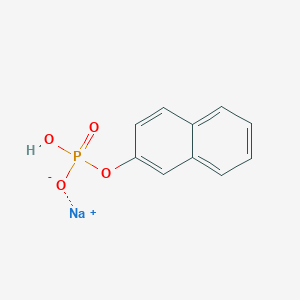

Sodium naphthalen-2-yl hydrogenphosphate

Description

Properties

IUPAC Name |

sodium;naphthalen-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-41-5 (Parent) | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162773 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14463-68-4 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-naphthyl hydrogen phosphate for Biochemical Assays

Introduction

In the landscape of biochemical and clinical diagnostics, the selection of a substrate is a critical determinant of an assay's sensitivity, specificity, and reliability. Sodium 2-naphthyl hydrogen phosphate has long been established as a cornerstone chromogenic substrate for the quantification of phosphatase activity. Its utility is rooted in a robust and elegant chemical principle: enzymatic hydrolysis yields an intermediate that, upon reaction with a diazonium salt, produces a vibrant, stable, and easily quantifiable azo dye. This guide provides an in-depth exploration of the chemical properties of Sodium 2-naphthyl hydrogen phosphate and its practical application in the design and execution of high-fidelity biochemical assays for both acid and alkaline phosphatases. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to empower the user in developing and optimizing their phosphatase assays.

Part 1: Core Chemical & Physical Properties

A thorough understanding of the substrate's intrinsic properties is fundamental to its effective use. Sodium 2-naphthyl hydrogen phosphate is a stable, water-soluble compound that serves as an artificial substrate for phosphomonoesterases.

Chemical Structure and Identity:

-

IUPAC Name: sodium;naphthalen-2-yl hydrogen phosphate[1]

-

Synonyms: β-Naphthyl phosphate monosodium salt, 2-Naphthyl phosphate monosodium salt

-

CAS Number: 14463-68-4[1]

-

Molecular Formula: C₁₀H₈NaO₄P[1]

-

Molecular Weight: 246.13 g/mol [1]

Table 1: Physicochemical Properties of Sodium 2-naphthyl hydrogen phosphate

| Property | Value | Source(s) |

| Physical Form | Powder | |

| Solubility | 50 mg/mL in water; clear, colorless solution | |

| Storage Temperature | -20°C | |

| Purity (Assay) | ≥98% (TLC) |

The naphthalene ring provides the chromogenic potential, while the phosphate ester group confers specificity for phosphatase enzymes. The sodium salt form ensures high aqueous solubility, a critical feature for preparing homogenous reaction buffers in assays.[2][3] Proper storage at -20°C is essential to prevent slow hydrolysis and maintain the reagent's integrity over time.

Part 2: The Assay Principle: A Two-Step Reaction

The use of Sodium 2-naphthyl hydrogen phosphate in a colorimetric assay is a sequential, two-step process. This method provides a robust and reliable means to quantify enzyme activity through the formation of a deeply colored final product.

Step 1: Enzymatic Hydrolysis The core of the assay is the enzyme-catalyzed hydrolysis of the phosphate ester bond.[4][5] Phosphatase enzymes (either acid or alkaline, depending on the assay conditions) cleave the phosphate group from the substrate, liberating free 2-naphthol (also referred to as α-naphthol or beta-naphthol) and an inorganic phosphate ion.[6][7] The rate of 2-naphthol production is directly proportional to the concentration of active phosphatase in the sample.

Step 2: Azo Coupling Reaction for Signal Generation The 2-naphthol produced in the first step is colorless. To generate a measurable signal, a second reaction is employed. This involves the immediate coupling of 2-naphthol with a diazonium salt, such as Fast Red TR or Fast Blue RR.[6][8] This electrophilic substitution reaction forms a highly colored and stable azo dye.[9][10][11] The intensity of the resulting color, which can be quantified using a spectrophotometer at a specific wavelength, correlates directly with the amount of 2-naphthol released and, therefore, to the phosphatase activity.[6]

Caption: The two-step mechanism of phosphatase activity detection.

Part 3: Experimental Protocols & Methodologies

The versatility of Sodium 2-naphthyl hydrogen phosphate allows for its use in assays for different classes of phosphatases by simply modifying the pH of the reaction buffer.

Protocol 1: Acid Phosphatase (ACP) Activity Assay

This protocol is optimized for measuring phosphatases with optimal activity in acidic environments (pH 4.5-5.5), such as prostatic acid phosphatase.[12]

Core Principle & Causality: The assay operates at an acidic pH to ensure maximal activity of the target enzyme. A key feature of many ACP assays is the use of L-tartrate as a specific inhibitor of the prostatic isoenzyme.[6][7] By running parallel reactions with and without L-tartrate, one can differentiate and quantify prostatic ACP activity, which is the difference between the total and the non-prostatic activity.[6][7]

Reagents & Preparation:

-

Citrate Buffer (0.1 M, pH 5.3): Prepare by mixing solutions of citric acid and sodium citrate. The pH is critical; it must be optimized for the specific enzyme being studied as it directly impacts catalytic efficiency.

-

Substrate Stock Solution (e.g., 50 mM): Dissolve Sodium 2-naphthyl hydrogen phosphate in distilled water. Store frozen in aliquots to prevent degradation. The concentration must be sufficient to ensure it is not rate-limiting during the initial phase of the reaction.

-

Diazonium Salt Solution (e.g., 10 mg/mL Fast Red TR): Prepare fresh just before use by dissolving the salt in the Citrate Buffer. Diazonium salts are light-sensitive and unstable in solution; fresh preparation is a self-validating step to ensure robust signal generation.[7]

-

L-Tartrate Solution (Optional, for prostatic ACP): Prepare a stock solution (e.g., 2 M Sodium L-Tartrate) in water.

-

Sample: Use non-hemolyzed serum. Acid phosphatase is unstable at the neutral pH of serum, so samples should be stabilized by adding an acetate buffer to lower the pH to ~5.0 if not assayed immediately.[6][7]

Step-by-Step Methodology:

-

Assay Setup: Prepare two sets of tubes for each sample: "Total ACP" and "Non-Prostatic ACP" (if using tartrate).

-

Reagent Addition:

-

To all tubes, add 500 µL of Citrate Buffer.

-

To the "Non-Prostatic ACP" tubes, add a small volume of L-Tartrate solution to achieve the desired final inhibitory concentration.

-

Add 100 µL of the sample (e.g., stabilized serum) to all tubes.

-

-

Pre-incubation: Equilibrate all tubes at 37°C for 5 minutes. This ensures that the enzymatic reaction starts at a stable, optimal temperature.

-

Initiate Reaction: Add 100 µL of the pre-warmed Substrate Stock Solution to all tubes. Mix gently and start a timer.

-

Enzymatic Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.

-

Develop Color: Add 500 µL of the freshly prepared Diazonium Salt Solution to all tubes to initiate the coupling reaction.

-

Color Incubation: Incubate at room temperature for 10 minutes, protected from light, to allow for full color development.

-

Measurement: Measure the absorbance of the resulting azo dye at 405 nm using a spectrophotometer.[6] Use a reagent blank (containing all components except the sample) to zero the instrument.

-

Calculation: The change in absorbance is proportional to the ACP activity. Prostatic ACP activity is calculated as (Total ACP Activity) - (Non-Prostatic ACP Activity).

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

This protocol is tailored for enzymes exhibiting optimal activity in alkaline conditions (pH 9.5-10.5), commonly measured in liver and bone function studies.[12][13]

Core Principle & Causality: The assay is performed at a high pH, typically using a carbonate or barbital buffer, which is the optimal environment for alkaline phosphatase activity.[13][14] Unlike some ACP assays, ALP is generally stable in serum, simplifying sample handling. The principle of hydrolysis followed by azo coupling remains the same.[8][13]

Reagents & Preparation:

-

Alkaline Buffer (e.g., 0.1 M Sodium Barbital, pH ~9.8): This buffer maintains the high pH necessary for ALP activity. Other buffers like carbonate-bicarbonate can also be used.[13][14]

-

Substrate Stock Solution (e.g., 25 mM): Dissolve Sodium 2-naphthyl hydrogen phosphate in the Alkaline Buffer.

-

Diazonium Salt Solution (e.g., 10 mg/mL Fast Blue RR): Prepare fresh in distilled water just prior to use.[8][13]

-

Sample: Unhemolyzed serum or heparinized plasma is typically used. Anticoagulants like EDTA, citrate, and oxalate should be avoided as they can inhibit ALP activity.

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, pipette 50 µL of the sample (serum, plasma, or standards).

-

Initiate Reaction: Add 150 µL of the pre-warmed (37°C) Substrate Stock Solution to each well/tube. This solution contains both the buffer and the substrate, simplifying the workflow.

-

Enzymatic Incubation: Incubate the plate/tubes at 37°C for 15-30 minutes. The reaction is kinetic, so the rate of color formation is monitored. For an endpoint assay, this fixed time must be rigorously controlled.

-

Develop Color: Add 50 µL of the freshly prepared Diazonium Salt Solution.

-

Color Incubation: Allow the color to develop for 5-10 minutes at room temperature.

-

Measurement: Read the absorbance at the appropriate wavelength for the chosen diazonium salt (e.g., ~550 nm for dyes formed with Fast Blue RR).

-

Calculation: Enzyme activity is calculated based on the rate of change in absorbance over time (for a kinetic assay) or the final absorbance compared to a standard curve (for an endpoint assay).

Caption: A generalized experimental workflow for phosphatase assays.

Part 4: Data Interpretation & Assay Validation

Linearity: For any kinetic assay, it is crucial to establish the linear range. If the absorbance change is too high (e.g., >0.1 A/min), the sample should be diluted with saline and re-assayed, with the final result multiplied by the dilution factor. This ensures that the substrate is not depleted and the reaction rate accurately reflects the enzyme concentration.

Controls: Running normal and pathological control sera is a mandatory step for validating the performance of the assay procedure.[6] The values obtained for these controls should fall within their established limits to ensure the trustworthiness of the results for unknown samples.

Table 2: Key Parameters for Phosphatase Assays

| Parameter | Acid Phosphatase Assay | Alkaline Phosphatase Assay |

| Optimal pH | ~5.0 - 5.8[6][15] | ~8.6 - 10.5[8] |

| Typical Buffer | Citrate or Acetate[6][7] | Carbonate-Bicarbonate or Barbital[13][14] |

| Typical Diazonium Salt | Fast Red TR[6][7] | Fast Blue RR[8][13] |

| Absorbance λmax | ~405 nm[6] | ~550 nm |

| Specific Inhibitor | L-Tartrate (for prostatic ACP)[6][7] | Cysteine, Cyanides, Arsenates[13] |

| Incubation Temperature | 37°C | 37°C[16] |

Conclusion

Sodium 2-naphthyl hydrogen phosphate remains a highly effective and versatile substrate for the study of phosphatase enzymes. Its excellent solubility and the robust chemistry of the subsequent azo coupling reaction provide a reliable foundation for sensitive and reproducible assays. By understanding the core chemical properties of the substrate and the causality behind each step of the experimental protocol—from buffer selection and pH control to the fresh preparation of coupling reagents—researchers can confidently develop and validate powerful biochemical tools for diagnostics, drug discovery, and fundamental scientific inquiry.

References

- 1. Sodium 2-naphthyl hydrogen phosphate | C10H8NaO4P | CID 23700943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Hydrogen Phosphate Formula, Properties, and Uses [pw.live]

- 3. Sodium hydrogen phosphate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic hydrolysis of organic phosphates adsorbed on mineral surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labcarediagnostics.com [labcarediagnostics.com]

- 7. medichem-me.com [medichem-me.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. Khan Academy [khanacademy.org]

- 12. benchchem.com [benchchem.com]

- 13. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 14. biolabo.fr [biolabo.fr]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Sodium Naphthalen-2-yl Hydrogenphosphate: A Comprehensive Technical Guide to Molecular Structure, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium naphthalen-2-yl hydrogenphosphate is an organophosphate compound of significant interest in synthetic chemistry and drug development. Its unique structure, combining a bulky, lipophilic naphthalene moiety with a hydrophilic, reactive phosphate group, makes it a versatile tool for various chemical transformations. This guide provides a deep dive into its molecular architecture, characteristic reactivity, and practical applications. We will explore its synthesis and characterization, delve into the mechanisms of its key reactions, and present detailed protocols for its use. This document is intended to serve as a critical resource for researchers leveraging this molecule in organic synthesis, medicinal chemistry, and biochemical studies.

Introduction

Organophosphate esters are ubiquitous in biology and chemistry, forming the backbone of nucleic acids and serving as critical intermediates in cellular signaling and energy metabolism.[1][2] In synthetic chemistry, they function as versatile reagents, intermediates, and prodrug moieties.[3] this compound, also known as β-naphthyl acid phosphate sodium salt, belongs to the class of aryl hydrogen phosphates. These molecules are characterized by a phosphate group directly attached to an aromatic ring. This structural feature imparts distinct chemical properties, influencing the compound's stability, reactivity, and potential as a leaving group in cross-coupling reactions or as a phosphoryl donor.[3][4] This guide will synthesize the available technical information to provide a comprehensive understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a naphthalene ring system linked to a hydrogenphosphate group via an ester bond at the C2 position. The sodium cation acts as a counter-ion to the negatively charged phosphate oxygen.

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Data

All quantitative data are summarized in the table below for easy reference.[5][6]

| Property | Value |

| IUPAC Name | sodium;naphthalen-2-yl hydrogen phosphate |

| CAS Number | 14463-68-4 |

| Molecular Formula | C₁₀H₈NaO₄P |

| Molecular Weight | 246.13 g/mol |

| Appearance | White to off-white powder |

| Solubility | 50 mg/mL in water |

| Storage Temp. | -20°C |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the phosphorylation of 2-naphthol. A robust and common method involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent, followed by hydrolysis and neutralization.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from analogous, well-established procedures for the phosphorylation of phenols and naphthols.[7][8]

Materials:

-

2-Naphthol

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Pyridine, anhydrous

-

Hydrochloric acid (6 N)

-

Sodium hydroxide (1 M)

-

Deionized water

Procedure:

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-naphthol (1 equivalent) in anhydrous pyridine.

-

Phosphorylation: Cool the stirred suspension to 0°C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature and cautiously add cold water dropwise to hydrolyze the intermediate and quench excess POCl₃. This step is also exothermic.

-

Acidification & Isolation: Pour the resulting solution into cold 6 N HCl with vigorous stirring. This will precipitate the crude 2-naphthyl dihydrogen phosphate.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Neutralization: Suspend the crude acid in water and carefully add 1 M NaOH solution dropwise until the solid dissolves and the pH reaches ~7.0.

-

Purification: The final product, this compound, can be purified by recrystallization from an ethanol/water mixture. Dry the purified crystals under vacuum.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the seven protons on the naphthalene ring. The acidic proton of the phosphate group may appear as a broad singlet, though its visibility and chemical shift are highly dependent on the solvent and concentration.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the naphthalene carbons. The carbon atom attached to the phosphate ester oxygen (C2) will be shifted downfield due to the deshielding effect of the oxygen.[6]

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[12] For a phosphate monoester like this, a single resonance is expected. The chemical shift is sensitive to pH but typically falls within the characteristic range for phosphate esters (δ -5 to +5 ppm relative to 85% H₃PO₄).[13][14] This technique is particularly useful for monitoring the reaction progress and confirming the formation of the P-O bond.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the phosphate moiety, which can act as both a phosphoryl donor and a leaving group.

Role as a Phosphorylating Agent

Aryl hydrogen phosphates can serve as phosphoryl donors to nucleophiles such as alcohols, although they often require activation. The reaction proceeds via a phosphoryl transfer mechanism.[1][15]

Mechanism: Phosphoryl Transfer The transfer of the phosphate group can occur through different pathways, including associative (AN + DN) or dissociative (DN + AN) mechanisms, often depicted on a More O'Ferrall-Jencks plot.[2] In a simplified associative pathway, the nucleophile (e.g., an alcohol) attacks the phosphorus center, forming a transient pentavalent phosphorane intermediate. Subsequent departure of the naphtholate leaving group yields the phosphorylated product.

Caption: Associative mechanism for alcohol phosphorylation.

This reactivity is fundamental to its potential use in synthesizing phosphorylated biomolecules or other phosphate esters where mild conditions are required.

Role as a Substrate in Cross-Coupling Reactions

Aryl phosphates have emerged as powerful alternatives to aryl halides and triflates in transition-metal-catalyzed cross-coupling reactions.[4] The phosphate group, particularly diphenyl or diethyl phosphate, can serve as an effective leaving group in reactions like Suzuki, Kumada, and Negishi couplings. While the hydrogenphosphate is less commonly used directly, it can be readily converted to the corresponding diester for this purpose. This application allows for the formation of C-C, C-N, and C-O bonds at the C2 position of the naphthalene ring, opening avenues for complex molecular construction.

Enzymatic Hydrolysis

This compound is a classic substrate for various phosphatase enzymes, such as alkaline and acid phosphatases.[4] The enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 2-naphthol and inorganic phosphate. This reaction is often used in biochemical assays, where the release of 2-naphthol can be monitored spectrophotometrically or fluorometrically after coupling with a diazonium salt to form a colored azo dye.

Applications in Research and Drug Development

The unique properties of this compound lend it to several key applications.

Prodrug Development

One of the most significant applications of aryl phosphates is in prodrug design.[1] Many potent drugs suffer from poor water solubility or inability to cross cell membranes. Converting a hydroxyl group on a drug molecule into a phosphate ester can dramatically increase its aqueous solubility.[3] Once administered, endogenous phosphatases can cleave the phosphate group, releasing the active drug at the target site.[7][12] The naphthalenyl moiety can be used to tune the lipophilicity and enzymatic cleavage rate of such a prodrug.

Synthetic Intermediate

As discussed, the ability of the phosphate group to be used as a leaving group in cross-coupling reactions makes naphthalen-2-yl phosphates valuable intermediates in organic synthesis.[4] They provide a stable and accessible alternative to more reactive aryl halides for introducing the naphthalen-2-yl scaffold into complex molecules.

Biochemical Reagents

Its role as a phosphatase substrate makes it a standard reagent in enzyme kinetics and inhibitor screening assays. The reliability and simplicity of the assay have made it a staple in biochemistry labs for decades.[4]

Conclusion

This compound is more than a simple organic salt; it is a multifaceted chemical tool with significant utility. Its well-defined structure allows for predictable reactivity, whether as a phosphoryl donor, a leaving group in modern synthetic methodologies, or a substrate in critical biochemical assays. For drug development professionals, its potential in creating soluble and targeted prodrugs remains a compelling area of exploration. For synthetic chemists, it represents a stable and versatile intermediate for the construction of complex naphthalene-containing structures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is paramount for unlocking its full potential in scientific research and development.

References

- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sodium 2-naphthyl hydrogen phosphate | C10H8NaO4P | CID 23700943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Dance: A Technical Guide to the Mechanism of Action of Alkaline Phosphatase with beta-Naphthyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Alkaline phosphatase (ALP), a ubiquitous metalloenzyme, plays a critical role in various physiological processes by catalyzing the hydrolysis of phosphomonoesters. Its broad substrate specificity has made it an invaluable tool in diagnostics, molecular biology, and immunoassays. This in-depth technical guide dissects the intricate mechanism of action of alkaline phosphatase, with a specific focus on its interaction with the chromogenic substrate, beta-Naphthyl phosphate monosodium salt. We will explore the structural features of the enzyme's active site, the catalytic cascade involving a covalent intermediate, and the practical application of this reaction in a laboratory setting. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this fundamental enzymatic reaction, enabling more informed experimental design and data interpretation.

Introduction: The Significance of Alkaline Phosphatase

Alkaline phosphatases (APs) are a group of enzymes characterized by their optimal activity at an alkaline pH. These enzymes are homodimeric, meaning they are composed of two identical subunits.[1] Each catalytic site within the dimer contains essential metal ions: two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion, which are crucial for the enzyme's catalytic activity.[2][3] In humans, different isozymes of alkaline phosphatase are found in various tissues, including the liver, bone, intestine, and placenta, where they participate in diverse processes such as bone mineralization, fatty acid transport, and detoxification.[4][5]

The fundamental function of alkaline phosphatase is the removal of phosphate groups from a wide array of molecules, a process known as dephosphorylation.[3] This hydrolytic activity is not only vital for cellular function but also provides a versatile tool for researchers. The ability of ALP to act on synthetic substrates that produce a detectable signal upon hydrolysis forms the basis of numerous detection methods, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry.

The Heart of the Matter: The Alkaline Phosphatase Active Site

The catalytic prowess of alkaline phosphatase lies within its meticulously organized active site. The two zinc ions and one magnesium ion are not merely passive components but play distinct and indispensable roles in the catalytic cycle.

-

The Bimetallic Zinc Center: The two Zn²⁺ ions are in close proximity and are critical for both substrate binding and the activation of the key nucleophile. One zinc ion coordinates with the phosphate group of the substrate, positioning it correctly for the reaction. The other zinc ion is involved in lowering the pKa of a crucial serine residue, facilitating its deprotonation to form a potent nucleophile.[6]

-

The Role of Magnesium: The Mg²⁺ ion is thought to be involved in the structural stabilization of the active site.[4] Its precise role is still a subject of investigation, but it is clear that its presence is necessary for maximal enzymatic activity.

Surrounding these metal ions is a constellation of amino acid residues that contribute to the catalytic environment. Of paramount importance is a serine residue, which acts as the primary nucleophile in the reaction.

The Catalytic Mechanism: A Two-Step Symphony

The hydrolysis of a phosphate monoester by alkaline phosphatase proceeds via a "ping-pong" mechanism, characterized by the formation of a covalent enzyme intermediate. This process can be broken down into two main steps:

Step 1: Formation of the Phospho-Enzyme Intermediate

-

Substrate Binding: The substrate, in this case, beta-Naphthyl phosphate, binds to the active site. The phosphate group is coordinated by the two zinc ions.

-

Nucleophilic Attack: A key serine residue in the active site, activated by the adjacent zinc ion, performs a nucleophilic attack on the phosphorus atom of the phosphate group.[2]

-

Formation of the Covalent Intermediate: This attack leads to the formation of a transient, high-energy pentavalent phosphorus transition state. This transition state then collapses, resulting in the cleavage of the phosphoester bond. The phosphate group becomes covalently attached to the serine residue, forming a phosphoserine intermediate, and the first product, beta-naphthol, is released.

Step 2: Hydrolysis of the Phospho-Enzyme Intermediate

-

Water as the Second Nucleophile: A water molecule, activated by one of the zinc ions, acts as the second nucleophile.

-

Hydrolysis: The activated water molecule attacks the phosphorus atom of the phosphoserine intermediate.

-

Product Release and Enzyme Regeneration: This attack leads to the hydrolysis of the covalent bond, releasing inorganic phosphate as the second product. The active site serine residue is regenerated, and the enzyme is ready to begin another catalytic cycle.[2]

The overall reaction can be visualized as follows:

Caption: The two-step catalytic mechanism of alkaline phosphatase with beta-Naphthyl phosphate.

beta-Naphthyl Phosphate: A Versatile Substrate

beta-Naphthyl phosphate is a widely used substrate for the detection of alkaline phosphatase activity. The enzymatic hydrolysis of beta-Naphthyl phosphate yields beta-naphthol and inorganic phosphate. The liberated beta-naphthol can be detected using various methods, making it a versatile tool in the laboratory.

Detection of beta-Naphthol

The product of the enzymatic reaction, beta-naphthol, can be quantified to determine the activity of alkaline phosphatase. A common method involves a post-coupling reaction with a diazonium salt, such as Fast Blue RR salt. This reaction forms a colored azo dye, the intensity of which is proportional to the amount of beta-naphthol produced and, therefore, to the alkaline phosphatase activity. The absorbance of this colored product can be measured spectrophotometrically.

Quantitative Analysis: Kinetic Parameters

The efficiency of an enzyme's catalysis is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). While specific kinetic data for beta-Naphthyl phosphate with various alkaline phosphatase isozymes are not as extensively reported as for other substrates like p-nitrophenyl phosphate (pNPP), a comparative understanding is crucial for experimental design.

| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Detection Method | Key Advantages |

| beta-Naphthyl Phosphate | Not Specified | Data Not Widely Available | Data Not Widely Available | Chromogenic/Fluorogenic | Versatile for multiple detection modes. |

| p-Nitrophenyl Phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 0.76 | 3.12 (units/mg) | Chromogenic (405 nm) | Well-characterized and widely used. |

| Naphthol AS-TR Phosphate | Not Specified | Data Not Available | Data Not Available | Chromogenic/Fluorogenic | Versatile for multiple detection modes. |

Note: The kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocol: A Practical Guide to Measuring Alkaline Phosphatase Activity

This section provides a generalized, step-by-step protocol for the colorimetric detection of alkaline phosphatase activity using beta-Naphthyl phosphate and a diazonium salt for color development.

Reagents and Materials

-

Alkaline Phosphatase (e.g., purified enzyme, cell lysate, or serum sample)

-

beta-Naphthyl phosphate monosodium salt (Substrate)

-

Alkaline Buffer (e.g., 1 M Diethanolamine, pH 9.8, containing 0.5 mM MgCl₂)

-

Fast Blue RR salt (Coupling Agent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the resulting azo dye.

Experimental Workflow

Caption: A generalized workflow for an alkaline phosphatase activity assay.

Step-by-Step Methodology

-

Prepare Substrate Solution: Dissolve beta-Naphthyl phosphate in the alkaline buffer to the desired final concentration.

-

Prepare Coupling Agent Solution: Prepare a fresh solution of Fast Blue RR salt in distilled water. This solution is light-sensitive and should be prepared immediately before use.

-

Sample Preparation: Prepare serial dilutions of your alkaline phosphatase-containing sample in the alkaline buffer.

-

Assay Reaction:

-

Pipette a defined volume of each enzyme dilution into the wells of a 96-well plate.

-

To initiate the reaction, add a defined volume of the substrate solution to each well.

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

-

-

Color Development:

-

Stop the enzymatic reaction and initiate color development by adding a defined volume of the Fast Blue RR salt solution to each well.

-

Allow the color to develop for a set amount of time.

-

-

Measurement: Measure the absorbance of each well at the wavelength appropriate for the formed azo dye using a microplate reader.

-

Data Analysis: Construct a standard curve if quantifying the enzyme concentration, or calculate the enzyme activity based on the rate of product formation.

Conclusion: A Powerful Tool in the Scientist's Arsenal

The reaction of alkaline phosphatase with beta-Naphthyl phosphate is a classic example of enzymatic catalysis that has been harnessed for countless applications in research and diagnostics. A thorough understanding of its mechanism, from the roles of the active site metal ions to the step-by-step catalytic process, empowers scientists to design more robust assays, troubleshoot experimental issues, and interpret their data with greater confidence. As research continues to unravel the subtleties of enzyme function, the principles outlined in this guide will remain fundamental to the work of those in the life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive measurement of β/α naphthyl phosphate catalytic efficiency by phosphatases utilizing quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Kinetic Isotope Effects for Alkaline Phosphatase Reactions: Implications for the Role of Active Site Metal Ions in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Synthesis of Sodium naphthalen-2-yl hydrogenphosphate

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of Sodium naphthalen-2-yl hydrogenphosphate (also known as β-Naphthyl acid phosphate, sodium salt). This compound has served as a crucial substrate in biochemical assays, particularly for the determination of phosphatase activity. We will explore the fundamental chemical principles underpinning its synthesis, provide a detailed, field-proven experimental protocol, and discuss the analytical methods for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important chemical entity.

Introduction: The Context of Discovery

The study of organophosphates gained significant momentum in the early to mid-20th century, driven by a burgeoning understanding of their central role in biological processes. The discovery that phosphate esters were key intermediates in metabolic pathways necessitated the development of synthetic substrates to probe the activity of enzymes like phosphatases.

Naphthalene-based compounds, such as 2-naphthol (β-naphthol), were attractive moieties for several reasons. Their rigid, planar structure and inherent fluorescence provided a convenient spectroscopic handle for detection.[1][2] The hydroxyl group of 2-naphthol offers a reactive site for phosphorylation, transforming it into a substrate that, upon enzymatic cleavage, releases the easily detectable 2-naphthol. This compound emerged from this context as a stable, water-soluble substrate ideal for such enzymatic assays.[3]

The Foundational Synthesis: Phosphorylation of 2-Naphthol

The most direct and historically significant method for synthesizing aryl phosphates like naphthalen-2-yl hydrogenphosphate is the reaction of the parent phenol (2-naphthol) with a suitable phosphorylating agent.[4] Phosphorus oxychloride (POCl₃) is a common and effective choice for this transformation.

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic phosphorus atom of phosphorus oxychloride. This reaction is typically conducted in the presence of a tertiary amine base, such as pyridine, which serves two critical functions:

-

Acid Scavenger: The reaction liberates three equivalents of hydrochloric acid (HCl). Pyridine neutralizes this acid, forming pyridinium hydrochloride and preventing side reactions or degradation of the starting material.[5]

-

Catalyst/Solvent: Pyridine can act as a nucleophilic catalyst and is often used as the solvent for the reaction.

The initial reaction forms a dichlorophosphate intermediate, which is then hydrolyzed to the desired hydrogenphosphate. Subsequent treatment with a sodium base, such as sodium hydroxide, yields the final sodium salt.

Diagram of the Synthetic Pathway

The overall transformation from 2-naphthol to the final sodium salt is depicted below.

Caption: Figure 1: Synthetic Pathway for this compound.

Detailed Experimental Protocol: Initial Synthesis

This protocol represents a robust and validated method for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

2-Naphthol (C₁₀H₈O)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Pyridine, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 14.4 g (0.1 mol) of 2-naphthol in 150 mL of anhydrous pyridine.

-

Cooling: Cool the resulting solution to 0°C in an ice-salt bath.

-

Addition of Phosphorylating Agent: Add 16.9 g (0.11 mol) of freshly distilled phosphorus oxychloride dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition. A voluminous precipitate of pyridinium hydrochloride will form.[5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis (Quenching): Cautiously pour the reaction mixture over 300 g of crushed ice with vigorous stirring. This is a highly exothermic step and should be performed in a fume hood.

-

Acidification & Extraction: Once the ice has melted, acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. Extract the product into dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with 100 mL of cold, dilute HCl, followed by 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude naphthalen-2-yl dihydrogen phosphate as an off-white solid.

-

Salt Formation and Isolation: Dissolve the crude acid in a minimal amount of cold 1 M sodium hydroxide solution until the pH is approximately 7.0-7.5. The sodium salt is sparingly soluble in ethanol. Add ethanol to the aqueous solution to precipitate the this compound.

-

Purification: Collect the precipitate by vacuum filtration. Recrystallize the solid from an ethanol/water mixture to yield the purified product as a white crystalline powder. Dry under vacuum at 60°C.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Physicochemical Characterization

Upon synthesis, the identity and purity of this compound must be confirmed.

Analytical Methodologies

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.

-

Spectroscopy (¹H NMR, ³¹P NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation. ³¹P NMR is particularly diagnostic for organophosphates.

-

Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, Na, O, and P.

Summary of Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈NaO₄P | [6][7] |

| Molecular Weight | 246.13 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 14463-68-4 | [6][7] |

| Solubility | Soluble in water (50 mg/mL) | |

| Storage Temperature | −20°C |

Conclusion and Outlook

The synthesis of this compound is a classic example of aromatic phosphorylation that provided a critical tool for early enzymology. The straightforward and robust nature of the synthesis, relying on the nucleophilicity of 2-naphthol and the electrophilicity of phosphorus oxychloride, made it accessible and reproducible. While more sophisticated fluorescent and colorimetric substrates have since been developed, the principles demonstrated in the discovery and synthesis of this compound laid the groundwork for generations of biochemical probes. Its continued use as a substrate for alkaline phosphatase highlights the enduring utility of this foundational molecule in both research and diagnostic applications.[3]

References

- 1. franklycaroline.com [franklycaroline.com]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sodium 2-naphthyl hydrogen phosphate | C10H8NaO4P | CID 23700943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Spectral Properties of Sodium naphthalen-2-yl hydrogenphosphate

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of Sodium naphthalen-2-yl hydrogenphosphate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the spectroscopic characteristics of this organophosphate compound, underpinned by established scientific principles and practical experimental insights.

Introduction

This compound, a sodium salt of a phosphoric acid ester of 2-naphthol, is a molecule of interest in various chemical and biological studies. Its structure, combining an aromatic naphthalene core with a phosphate group, gives rise to a unique set of spectral features. A thorough understanding of its NMR and IR spectra is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide will delve into the theoretical and practical aspects of the ¹H, ¹³C, ³¹P NMR, and IR spectroscopy of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below. The key structural features that dictate its spectral properties are the protons and carbons of the naphthalene ring system and the phosphorus atom of the phosphate group.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is dominated by signals from the seven protons on the naphthalene ring. The chemical shifts of these aromatic protons are influenced by the electron-donating effect of the phosphate group and the inherent aromatic ring currents.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~7.8 | d | J ≈ 8.5 |

| H-3 | ~7.4 | d | J ≈ 8.5 |

| H-4 | ~7.9 | d | J ≈ 8.0 |

| H-5 | ~7.5 | t | J ≈ 7.5 |

| H-6 | ~7.3 | t | J ≈ 7.5 |

| H-7 | ~7.8 | d | J ≈ 8.0 |

| H-8 | ~7.2 | s | |

| P-OH | Variable (broad) | s |

Note: These are predicted values based on the known spectrum of 2-naphthol and the expected influence of the phosphate group. Actual values may vary.

Interpretation and Causality:

-

Aromatic Region (7.0-8.0 ppm): The seven naphthalene protons resonate in this region. The exact chemical shifts and coupling patterns are complex due to the fused ring system. The electron-donating phosphate group is expected to cause a slight upfield shift of the protons on the same ring, particularly H-1 and H-3, compared to unsubstituted naphthalene.

-

Signal Multiplicity: The protons will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. For instance, H-1 is expected to be a doublet due to coupling with H-3, and H-5 and H-6 are expected to be triplets due to coupling with their respective neighbors.

-

Phosphate Proton (P-OH): The proton on the phosphate group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~118 |

| C-2 | ~155 |

| C-3 | ~109 |

| C-4 | ~130 |

| C-4a | ~134 |

| C-5 | ~127 |

| C-6 | ~124 |

| C-7 | ~126 |

| C-8 | ~128 |

| C-8a | ~129 |

Note: These are predicted values based on the known spectrum of 2-naphthol and the expected influence of the phosphate group. Actual values may vary.

Interpretation and Causality:

-

Aromatic Carbons (100-160 ppm): All ten carbons of the naphthalene ring are aromatic and resonate in this characteristic downfield region.

-

C-2 (ipso-Carbon): The carbon atom directly attached to the phosphate group (C-2) is significantly deshielded and will appear at the lowest field (~155 ppm) due to the electronegativity of the oxygen atom.

-

Other Naphthalene Carbons: The chemical shifts of the other nine carbons are influenced by their position relative to the phosphate substituent and by the overall aromatic system.

³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for directly observing the phosphorus nucleus. For this compound, a single signal is expected.

Predicted ³¹P NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ³¹P | -5 to 0 |

Note: This is a predicted range for aryl hydrogenphosphates. The exact chemical shift is sensitive to the electronic environment.

Interpretation and Causality:

-

Chemical Shift: The chemical shift of the phosphorus nucleus in aryl phosphates is sensitive to the electronic nature of the aromatic substituent. The naphthalene group is electron-rich, which is expected to shield the phosphorus nucleus, resulting in a chemical shift in the upfield region relative to the standard (85% H₃PO₄). Electron-withdrawing substituents on the aryl ring generally cause a downfield shift (more positive ppm value).[1]

-

Proton Coupling: In a proton-coupled ³¹P spectrum, the signal may appear as a multiplet due to coupling with the hydroxyl proton and potentially long-range coupling with the aromatic protons. However, ³¹P spectra are typically acquired with proton decoupling, resulting in a sharp singlet.

Infrared (IR) Spectroscopy

The IR spectrum reveals information about the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (P-OH) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1150 | P=O stretch |

| 1050-950 | P-O-C stretch |

| 850-750 | C-H out-of-plane bend (aromatic) |

Interpretation and Causality:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl group on the phosphate moiety, with the broadening due to hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Sharp peaks between 3100-3000 cm⁻¹ correspond to the C-H stretching vibrations of the naphthalene ring. The characteristic C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

-

Phosphate Group Vibrations: The most diagnostic peaks for the phosphate group are the P=O stretching vibration, which is typically a strong band between 1250-1150 cm⁻¹, and the P-O-C (ester) stretching vibrations, which appear in the 1050-950 cm⁻¹ region.

-

Aromatic C-H Bending: The pattern of absorption bands in the 850-750 cm⁻¹ region is characteristic of the substitution pattern on the naphthalene ring and arises from the out-of-plane C-H bending vibrations.

Experimental Protocols

Acquiring high-quality and reproducible spectral data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocols are designed to be self-validating by incorporating internal standards and established methodologies.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectral acquisition and processing.

Step-by-Step NMR Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for this water-soluble sodium salt.

-

Add a small amount of an internal reference standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is commonly used and set to 0.00 ppm for ¹H and ¹³C NMR. For ³¹P NMR, an external reference of 85% H₃PO₄ is typically used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR.

-

For ³¹P NMR , acquire the spectrum with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for organophosphates.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline correction on the resulting spectra.

-

Calibrate the chemical shift axis by setting the internal standard signal to its known value.

-

Integrate the signals in the ¹H spectrum and pick the peaks for all spectra to determine their chemical shifts.

-

IR Spectroscopy Workflow

References

Solubility and Stability of Sodium naphthalen-2-yl hydrogenphosphate in Aqueous Buffer Systems: A Methodological Guide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Sodium naphthalen-2-yl hydrogenphosphate. Designed for researchers, formulation scientists, and drug development professionals, this document details the underlying chemical principles, step-by-step experimental protocols, and robust analytical methodologies required for a thorough characterization. We explore the critical influence of pH and buffer composition on the compound's behavior, focusing on the predominant hydrolysis degradation pathway. The guide emphasizes the development of self-validating, stability-indicating analytical methods to ensure data integrity and provides actionable insights for pre-formulation and development activities.

Introduction and Theoretical Framework

This compound (Figure 1) is an aromatic organophosphate ester. Such molecules are frequently utilized as substrates in biochemical assays, particularly for phosphatases, and can serve as pro-drugs or intermediates in pharmaceutical development.[1] A comprehensive understanding of their solubility and stability in aqueous environments is paramount for ensuring consistent performance in experimental assays and for predicting the shelf-life and in-vivo behavior of potential drug products.

Figure 1: Chemical Structure of this compound

The key determinants of this compound's behavior in solution are its ionization state and the susceptibility of the phosphate ester bond to hydrolysis.

The Critical Role of pH and pKa

The phosphate moiety of the parent acid, naphthalen-2-yl hydrogenphosphate, has two acidic protons, leading to two distinct pKa values. For the analogous 1-naphthyl phosphate, these have been reported as pKa₁ = 1.24 and pKa₂ = 5.85.[3] This is the single most important parameter governing both solubility and stability.

-

Below pKa₁: The molecule is predominantly in its neutral, fully protonated form (naphthalen-2-yl dihydrogen phosphate).

-

Between pKa₁ and pKa₂: The molecule exists primarily as the monoanion, the form present in the sodium salt.

-

Above pKa₂: The molecule exists as the dianion.

The ionization state dictates the molecule's interaction with water and thus its solubility. Furthermore, the rate of hydrolysis is highly dependent on the speciation of the phosphate group, with studies on similar aryl phosphates showing a maximal rate of hydrolysis near the second pKa (pH ~5-6), where the dianionic form becomes significant.[4][5]

The Primary Degradation Pathway: Hydrolysis

Aryl phosphate esters are susceptible to cleavage of the P-O-Aryl bond, a reaction known as hydrolysis.[6] For this compound, this reaction yields 2-naphthol and phosphoric acid.

This reaction can be catalyzed by hydronium ions (acid catalysis), hydroxide ions (base catalysis), and potentially by buffer species (general acid/base catalysis).[7] The stability profile across a range of pH values is therefore typically U-shaped, with a region of maximum stability (the bottom of the "U") and increased degradation at acidic and alkaline extremes. However, for certain aryl phosphates, an intramolecular mechanism can lead to a bell-shaped pH-rate profile, with a peak of instability as seen in related compounds.[4][5] Identifying the pH of maximum stability is a critical goal for formulation development.

Experimental Design and Strategy

A systematic approach is required to decouple and quantify solubility and stability. The overall workflow involves preparing a suite of buffers, developing a robust analytical method, and then performing the solubility and stability assessments in parallel.

Caption: Overall Experimental Workflow.

Protocols and Methodologies

Preparation of Buffer Solutions

The choice of buffer is critical. Buffers should be selected to cover a wide pH range (e.g., pH 3 to 9) and should ideally have pKa values close to the target pH.[8] Phosphate buffers are physiologically relevant but can cause precipitation with certain counter-ions.[9]

Protocol 3.1.1: Buffer Preparation

-

Stock Solutions: Prepare 0.2 M stock solutions of the acidic and basic components for each buffer system (e.g., 0.2 M citric acid and 0.2 M sodium citrate; 0.2 M sodium phosphate monobasic and 0.2 M sodium phosphate dibasic).

-

pH Adjustment: In a calibrated beaker, add a volume of the acidic component stock. While monitoring with a calibrated pH meter, titrate with the basic component stock until the target pH is reached.

-

Ionic Strength Adjustment: Add a concentrated solution of sodium chloride (e.g., 5 M NaCl) to achieve a final desired ionic strength (typically 150 mM to mimic physiological conditions).

-

Final Volume: Add deionized water to reach the final target volume and concentration (e.g., 50 mM).

-

Filtration: Filter the final buffer solution through a 0.22 µm filter to remove any particulates.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to the strong UV absorbance of the naphthalene ring.[10]

Protocol 3.2.1: HPLC Method

-

Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution: Develop a gradient to separate the polar parent compound from the more non-polar 2-naphthol degradant.

-

Example Gradient: 0-2 min (10% B), 2-10 min (10% to 90% B), 10-12 min (90% B), 12-12.1 min (90% to 10% B), 12.1-15 min (10% B).

-

-

Detection: Use a UV detector set to a wavelength of high absorbance for the naphthalene chromophore (e.g., 220 nm or 280 nm).

-

Method Validation:

-

Specificity: Spike a solution of the parent compound with a sample of 2-naphthol to demonstrate baseline separation.

-

Linearity: Prepare a calibration curve from stock solutions of this compound and demonstrate linearity (R² > 0.999).

-

Precision & Accuracy: Analyze replicate preparations of known concentration to establish method precision (RSD < 2%) and accuracy (recovery 98-102%).

-

Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after it has been allowed to reach equilibrium.

Protocol 3.3.1: Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of this compound to vials containing each prepared buffer solution (e.g., 100 mg into 5 mL of buffer). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Filtration: After equilibration, allow the vials to stand for 1-2 hours for solids to settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

-

Dilution & Analysis: Dilute the filtered sample with the mobile phase into the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by HPLC and calculate the concentration against the calibration curve.

Table 1: Example Solubility Data Summary

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Citrate | 3.0 | 25 | 15.2 |

| Phosphate | 5.5 | 25 | 45.8 |

| Phosphate | 7.4 | 25 | >100 |

| Borate | 9.0 | 25 | >100 |

Chemical Stability Assessment

A forced degradation study is performed to identify degradation pathways and determine the pH-dependent stability profile.

Protocol 3.4.1: pH-Rate Profile Study

-

Stock Solution: Prepare a concentrated aqueous stock solution of this compound (e.g., 10 mg/mL).

-

Study Initiation: Dilute the stock solution into each of the prepared buffers (pH 3-9) to a final concentration of approximately 1 mg/mL. Place the solutions in a temperature-controlled oven (e.g., 50 °C) to accelerate degradation.

-

Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Sample Quenching: Immediately dilute the sample in the mobile phase to halt further degradation and bring it into the analytical range.

-

HPLC Analysis: Analyze all samples by the stability-indicating HPLC method. Record the peak area of the parent compound and the 2-naphthol degradant.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time. If the degradation follows first-order kinetics, the plot will be linear.

-

The observed degradation rate constant (k_obs) is the negative of the slope of this line.

-

Plot log(k_obs) versus pH to generate the pH-rate profile.

-

Caption: Primary Hydrolysis Degradation Pathway.

Table 2: Example Stability Data Summary at 50 °C

| pH | k_obs (hr⁻¹) | Half-Life (t½ = 0.693/k_obs) (hours) |

|---|---|---|

| 3.0 | 0.005 | 138.6 |

| 5.5 | 0.025 | 27.7 |

| 7.4 | 0.009 | 77.0 |

| 9.0 | 0.018 | 38.5 |

Conclusion and Field Insights

This guide outlines a robust, integrated strategy for characterizing the solubility and stability of this compound. The experimental data generated through these protocols will reveal a comprehensive pH-solubility profile and a pH-rate profile, which are essential for any further development.

Key Insights for the Scientist:

-

Solubility is Ionization-Driven: Expect solubility to increase significantly as the pH rises above pKa₁, and again above pKa₂, due to the formation of the more polar mono- and di-anionic species.

-

Stability is Complex: The pH-rate profile is the most critical piece of data. While many esters show improved stability at neutral pH, the behavior of aryl phosphates can be counterintuitive, with a potential zone of instability around pH 5-6.[5] This knowledge allows for the selection of optimal pH conditions for formulation, processing, and storage.

By following the principles and protocols detailed herein, researchers can generate high-quality, reliable data to support their discovery and development objectives, mitigating risks and accelerating project timelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium 2-naphthyl hydrogen phosphate | C10H8NaO4P | CID 23700943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BUFFERS [ou.edu]

- 9. em-grade.com [em-grade.com]

- 10. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms and Alternative Names for Sodium naphthalen-2-yl hydrogenphosphate

For researchers, scientists, and professionals in drug development, precise communication is paramount. The accurate identification of chemical compounds is the bedrock of reproducible research and successful therapeutic development. However, the landscape of chemical nomenclature can be complex, with a single compound often known by multiple names in scientific literature, patents, and commercial catalogs. This in-depth technical guide provides a comprehensive overview of the synonyms and alternative names for Sodium naphthalen-2-yl hydrogenphosphate , a compound frequently utilized in various biochemical assays and as a synthetic intermediate. Understanding these naming conventions is crucial for conducting thorough literature searches, ensuring accurate procurement, and maintaining clarity in experimental documentation.

The Foundation of Nomenclature: Understanding the Core Structure

The systematic name, this compound, provides a clear description of the molecule's structure. Let's dissect this name to understand the basis for its various synonyms.

-

Sodium: This indicates the presence of a sodium cation (Na⁺) forming a salt with the phosphate group.

-

naphthalen-2-yl: This specifies that a naphthalene ring is attached to the phosphate group. The "2-" indicates that the attachment is at the second position of the naphthalene ring. This positional isomerism is a critical distinction, as "Sodium naphthalen-1-yl hydrogenphosphate" is a different compound with distinct properties.

-

hydrogenphosphate: This signifies a phosphate group (PO₄) that has lost two of its three acidic protons, with one remaining, and is also bonded to the naphthalene ring and a sodium ion.

This core structure is the foundation from which various synonyms and alternative names are derived, often based on older nomenclature systems, commercial branding, or variations in representing the salt form.

A Curated Compendium of Synonyms and Identifiers

To facilitate comprehensive literature reviews and accurate compound identification, the following table summarizes the known synonyms and identifiers for this compound.

| Synonym/Alternative Name | CAS Number | Molecular Formula | Notes |

| Sodium 2-naphthyl hydrogen phosphate | 14463-68-4 | C₁₀H₈NaO₄P | A very common and widely accepted alternative name.[1][2] |

| 2-Naphthyl phosphate sodium salt | 14463-68-4 | C₁₀H₈NaO₄P | Frequently used in commercial catalogs. |

| β-Naphthyl phosphate monosodium salt | 14463-68-4 | C₁₀H₈NaO₄P | "β" (beta) is an older notation for the 2-position on the naphthalene ring. |

| 2-Naphthyl phosphate monosodium salt | 14463-68-4 | C₁₀H₈NaO₄P | Emphasizes the monosodium nature of the salt.[1] |

| mono-Sodium 2-naphthyl phosphate | 14463-68-4 | C₁₀H₈NaO₄P | Another variation highlighting the single sodium ion. |

| beta-NAPHTHYL ACID PHOSPHATE SODIUM | 14463-68-4 | C₁₀H₈NaO₄P | A descriptive name indicating the acidic nature of the remaining proton on the phosphate.[1] |

| 2-Naphthalenol, 2-(dihydrogen phosphate), sodium salt (1:1) | 14463-68-4 | C₁₀H₈NaO₄P | A more formal, stoichiometric representation.[1] |

It is crucial to note the existence of the corresponding disodium salt , which has a different CAS number and molecular formula.

| Synonym/Alternative Name | CAS Number | Molecular Formula | Notes |

| Disodium naphthalen-2-yl phosphate | 31681-98-8 | C₁₀H₇Na₂O₄P | The fully deprotonated phosphate group with two sodium counter-ions.[3][4][5][6] |

| 2-NAPHTHYL PHOSPHATE DISODIUM SALT | 31681-98-8 | C₁₀H₇Na₂O₄P | A common synonym for the disodium salt.[4][5] |

| BETA-NAPHTHYL PHOSPHATE, DISODIUM SALT | 31681-98-8 | C₁₀H₇Na₂O₄P | Using the older "beta" notation.[4][5] |

Visualizing the Chemical Structures

To further clarify the distinctions in nomenclature, the following diagrams illustrate the core chemical structures.

Caption: Key identifiers for this compound.

Caption: Comparison of the 2-naphthyl and 1-naphthyl isomers.

Context is Key: Usage in Scientific Literature

The choice of name often depends on the context of the research. In enzymology, for instance, "β-Naphthyl phosphate" is frequently used as a substrate for phosphatases. In synthetic chemistry literature, the more systematic names like "Sodium 2-naphthyl hydrogen phosphate" are more common to precisely describe the reactants and products.

When conducting a literature search, it is therefore advisable to use a combination of these synonyms, along with the CAS number 14463-68-4 , to ensure a comprehensive retrieval of relevant studies.

Experimental Protocol: Enzymatic Assay of Acid Phosphatase using Sodium β-Naphthyl Phosphate

To illustrate the practical application of this compound, here is a detailed protocol for a common enzymatic assay. The choice of "Sodium β-Naphthyl Phosphate" as the substrate name is typical for this type of application.

Objective: To determine the activity of acid phosphatase in a given sample.

Principle: Acid phosphatase catalyzes the hydrolysis of Sodium β-Naphthyl Phosphate to β-naphthol and inorganic phosphate. The liberated β-naphthol is then coupled with a diazonium salt to form a colored azo dye, the intensity of which is proportional to the enzyme activity and can be measured spectrophotometrically.

Materials:

-

Sodium β-Naphthyl Phosphate solution (Substrate)

-

Citrate buffer (pH 4.8)

-

Fast Blue B salt solution (Diazonium salt)

-

Acid phosphatase standard solution

-

Test samples

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M citrate buffer, pH 4.8.

-

Dissolve Sodium β-Naphthyl Phosphate in the citrate buffer to a final concentration of 5 mM.

-

Prepare a fresh solution of Fast Blue B salt at 1 mg/mL in distilled water.

-

-

Assay Protocol:

-

Set up a series of test tubes for blanks, standards, and samples.

-

To each tube, add 0.5 mL of the substrate solution.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Add 0.1 mL of the respective standard or sample to the tubes.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 0.5 mL of 0.1 M NaOH.

-

Add 0.5 mL of the Fast Blue B salt solution and mix well.

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Construct a standard curve of absorbance versus enzyme concentration.

-

Determine the acid phosphatase activity in the samples from the standard curve.

-

Caption: A simplified workflow of the acid phosphatase enzymatic assay.

Conclusion

A thorough understanding of the various synonyms and alternative names for this compound is indispensable for researchers and scientists. This guide provides a consolidated reference to navigate the complexities of chemical nomenclature, ensuring accuracy in research and development. By utilizing the provided table of synonyms, understanding the importance of positional isomers and salt forms, and employing comprehensive search strategies, professionals can confidently and accurately work with this versatile compound.

References

- 1. Sodium 2-naphthyl hydrogen phosphate | C10H8NaO4P | CID 23700943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemwhat.com [chemwhat.com]

- 5. BETA-NAPHTHYL PHOSPHATE, DISODIUM SALT | 31681-98-8 [amp.chemicalbook.com]

- 6. DISODIUM NAPHTHALEN-2-YL HYDROGEN PHOSPHATE | CAS 31681-98-8 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to 2-Naphthyl Phosphate Monosodium Salt for Enzyme Kinetics

Introduction: Unveiling the Utility of a Classic Chromogenic Substrate

For researchers, scientists, and drug development professionals engaged in the study of phosphatases, the selection of a robust and reliable substrate is paramount to generating accurate and reproducible kinetic data. Among the arsenal of available reagents, 2-Naphthyl phosphate monosodium salt has long been a staple for the characterization of enzymes such as alkaline and acid phosphatases. Its utility lies in its function as a chromogenic substrate, which, upon enzymatic cleavage, initiates a cascade leading to a quantifiable color change. This guide provides a comprehensive overview of the core characteristics of 2-Naphthyl phosphate, detailing its application in enzyme kinetics with field-proven insights and methodologies.